Cas no 6525-98-0 (5-(4-bromophenyl)-1,2-oxazol-3-amine)

5-(4-Bromophenyl)-1,2-oxazol-3-amine is a brominated oxazole derivative with a primary amine functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of the 4-bromophenyl substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex molecular architectures. The oxazole core contributes to its potential biological activity, often explored in medicinal chemistry for drug discovery. This compound is particularly valuable for its structural rigidity and electronic properties, which can be tailored for applications in agrochemicals, materials science, or as a scaffold for bioactive molecule development. Its well-defined reactivity profile ensures consistent performance in synthetic workflows.
5-(4-bromophenyl)-1,2-oxazol-3-amine structure
6525-98-0 structure
Product Name:5-(4-bromophenyl)-1,2-oxazol-3-amine
CAS No:6525-98-0
MF:C9H7BrN2O
MW:239.068681001663
MDL:MFCD08447047
CID:1685367
PubChem ID:16218187
Update Time:2025-08-05

5-(4-bromophenyl)-1,2-oxazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(4-Bromophenyl)-1,2-oxazol-3-amine
    • 3-amino-5-(4-bromophenyl)isoxazole
    • 5-(4-Bromophenyl)isoxazol-3-amine
    • AG-L-63717
    • CTK8F4953
    • 5-(p-Bromphenyl)-3-aminoisoxazol
    • 3-Amino-5-&lt
    • 4-brom-phenyl&gt
    • -isoxazol
    • 676276_ALDRICH
    • 5-(4-bromo-phenyl)-isoxazol-3-ylamine
    • SureCN474220
    • 3-Amino-5-< 4-brom-phenyl> -isoxazol
    • EN300-1895518
    • DTXSID80584813
    • AKOS013153137
    • MFCD08447047
    • 5-(4-Fluorophenyl) isoxazol-3-amine
    • SY272255
    • CS-0106631
    • DS-016603
    • SCHEMBL474220
    • YINDFUSXBDZGIH-UHFFFAOYSA-N
    • 6525-98-0
    • 3-Amino-5-(4-bromophenyl)isoxazole, technical grade
    • 5-(4-bromophenyl)-1,2-oxazol-3-amine
    • MDL: MFCD08447047
    • Inchi: 1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12)
    • InChI Key: YINDFUSXBDZGIH-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=CC(N)=NO1

Computed Properties

  • Exact Mass: 237.97418g/mol
  • Monoisotopic Mass: 237.97418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Melting Point: 144-148 °C

5-(4-bromophenyl)-1,2-oxazol-3-amine Security Information

  • Symbol: GHS06
  • Signal Word:Danger
  • Hazard Statement: H301
  • Warning Statement: P301+P310
  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

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Additional information on 5-(4-bromophenyl)-1,2-oxazol-3-amine

Introduction to 5-(4-bromophenyl)-1,2-oxazol-3-amine (CAS No. 6525-98-0)

5-(4-bromophenyl)-1,2-oxazol-3-amine, identified by its Chemical Abstracts Service (CAS) number 6525-98-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative features a brominated aromatic ring connected to an oxazole scaffold, making it a versatile intermediate in the development of various therapeutic agents. The structural attributes of this molecule contribute to its utility in medicinal chemistry, particularly in the design of novel bioactive molecules.

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is known for its broad spectrum of biological activities. When combined with a brominated phenyl group, as in 5-(4-bromophenyl)-1,2-oxazol-3-amine, the compound exhibits enhanced reactivity and binding potential with biological targets. This makes it a valuable building block for synthesizing small-molecule drugs targeting neurological disorders, inflammatory conditions, and infectious diseases.

In recent years, there has been growing interest in exploring the pharmacological properties of oxazole derivatives. Studies have demonstrated that oxazol-containing compounds can interact with various enzymes and receptors, leading to therapeutic effects. For instance, derivatives of this class have shown promise in inhibiting kinases and other enzymes involved in cancer pathways. The bromine substituent on the phenyl ring further enhances the compound's potential as a pharmacophore by increasing electrophilicity and facilitating further functionalization.

The synthesis of 5-(4-bromophenyl)-1,2-oxazol-3-amine typically involves multi-step organic reactions, including cyclization and substitution processes. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired oxazole core structure efficiently.

One of the most compelling aspects of 5-(4-bromophenyl)-1,2-oxazol-3-amine is its role as a precursor in drug discovery programs. Researchers have leveraged its structural flexibility to develop analogs with enhanced pharmacokinetic profiles. For example, modifications at the amine or bromine positions can lead to compounds with improved solubility or metabolic stability. Such fine-tuning is crucial for translating promising candidates into viable drug candidates.

The intersection of computational chemistry and experimental pharmacology has further accelerated the development of derivatives like 5-(4-bromophenyl)-1,2-oxazol-3-amine. Molecular modeling studies have helped predict binding affinities and interactions with target proteins, guiding the design of more effective molecules. This synergy between theoretical and experimental approaches has been instrumental in identifying lead compounds for further optimization.

In clinical research, 5-(4-bromophenyl)-1,2-oxazol-3-amine has been investigated as part of preclinical studies aimed at identifying novel therapeutic interventions. Preclinical models have provided insights into its potential mechanisms of action, particularly in modulating inflammatory pathways and neurotransmitter systems. These findings have laid the groundwork for human clinical trials targeting conditions such as neurodegenerative diseases and autoimmune disorders.

The compound's versatility also extends to its applications in agrochemical research. Oxazole derivatives have shown efficacy as herbicides and fungicides due to their ability to disrupt essential biological processes in plants. While not its primary use case, this additional application underscores the broad utility of molecules like 5-(4-bromophenyl)-1,2-oxazol-3-amine.

Looking ahead, the future prospects for 5-(4-bromophenyl)-1,2-oxazol-3-amine are promising. Ongoing research aims to expand its applications in drug discovery and material science. Innovations in synthetic chemistry may enable more efficient production methods, while advances in biotechnology could unlock new therapeutic possibilities. As our understanding of molecular interactions deepens, compounds like this will continue to play a pivotal role in advancing scientific knowledge and developing innovative solutions for global health challenges.

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